molecular formula C10H10F3N B13585788 4-[1-(Trifluoromethyl)cyclobutyl]pyridine

4-[1-(Trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13585788
M. Wt: 201.19 g/mol
InChI Key: HOOKSODBOIWYAS-UHFFFAOYSA-N
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Description

4-[1-(Trifluoromethyl)cyclobutyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trifluoromethyl)cyclobutyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(Trifluoromethyl)cyclobutyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(Trifluoromethyl)cyclobutyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    4-[1-(Trifluoromethyl)cyclobutyl]aniline: Contains an amino group attached to the benzene ring.

    4-[1-(Trifluoromethyl)cyclobutyl]phenol: Contains a hydroxyl group attached to the benzene ring.

Uniqueness

4-[1-(Trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

4-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(4-1-5-9)8-2-6-14-7-3-8/h2-3,6-7H,1,4-5H2

InChI Key

HOOKSODBOIWYAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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